molecular formula C16H14N2S2 B2808424 Methyl 4-[(3-methylphenyl)sulfanyl]-2-quinazolinyl sulfide CAS No. 477845-91-3

Methyl 4-[(3-methylphenyl)sulfanyl]-2-quinazolinyl sulfide

Cat. No. B2808424
CAS RN: 477845-91-3
M. Wt: 298.42
InChI Key: PZJHAAIXIIGTLJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-[(3-methylphenyl)sulfanyl]-2-quinazolinyl sulfide” are not explicitly mentioned in the search results .

Scientific Research Applications

Anti-inflammatory Potential

Methyl 4-[(3-methylphenyl)sulfanyl]-2-quinazolinyl sulfide and its derivatives have been explored for their potential as anti-inflammatory agents. Studies have shown that certain methyl sulfanyl/methyl sulfonyl substituted 2,3-diaryl quinazolinones exhibit significant anti-inflammatory activity. These compounds are particularly interesting due to their gastric safety compared to traditional anti-inflammatory drugs like indomethacin. Molecular docking analysis suggests a promising template for designing new gastric safe anti-inflammatory agents (Manivannan & Chaturvedi, 2011) (Manivannan & Chaturvedi, 2012).

Crystal Structure Analysis

The crystal structure of compounds related to Methyl 4-[(3-methylphenyl)sulfanyl]-2-quinazolinyl sulfide has been analyzed to understand their molecular configuration. For instance, a study on methyl-3,4-dihydro-3-(p-methylphenyl)-4-oxo-2-quinazolinyl thiopropionate, a related compound, revealed insights into the planar structure of the quinazoline moiety and its methyl-substituted phenyl ring (Rajnikant et al., 2001).

Corrosion Inhibition

Quinazolinone derivatives have been evaluated for their role in corrosion inhibition. Research shows that these compounds, including derivatives similar to Methyl 4-[(3-methylphenyl)sulfanyl]-2-quinazolinyl sulfide, act as effective corrosion inhibitors for mild steel in acidic environments. The inhibition efficiency of these compounds is noteworthy, with studies indicating a significant reduction in corrosion rates (Errahmany et al., 2020).

Antibacterial and Antifungal Activities

Some quinazolinone derivatives have been explored for their antibacterial and antifungal properties. These studies have led to the synthesis of novel compounds with potential therapeutic applications against various microbial infections. The structure-activity relationship within these compounds contributes to their effectiveness as antimicrobial agents (Shivan & Holla, 2011).

Anti-leukotrienic Agents

Research has also delved into the synthesis of quinazolinone derivatives as potential anti-leukotrienic drugs. These compounds have shown promising results in inhibiting platelet aggregation, suggesting their potential in treating inflammatory conditions mediated by leukotrienes (Jampílek et al., 2004).

Pharmacological Properties

Several studies have been conducted to evaluate the pharmacological properties of quinazolinone derivatives, including their analgesic, anti-inflammatory, and diuretic effects. These compounds have shown varying degrees of efficacy in preclinical models, suggesting their potential for further development as therapeutic agents (Alagarsamy et al., 2008) (Maarouf et al., 2004).

properties

IUPAC Name

4-(3-methylphenyl)sulfanyl-2-methylsulfanylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S2/c1-11-6-5-7-12(10-11)20-15-13-8-3-4-9-14(13)17-16(18-15)19-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJHAAIXIIGTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC2=NC(=NC3=CC=CC=C32)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(3-methylphenyl)sulfanyl]-2-quinazolinyl sulfide

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